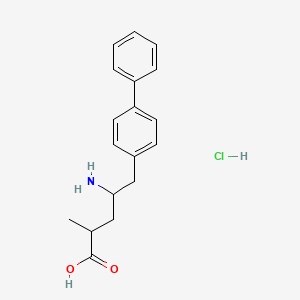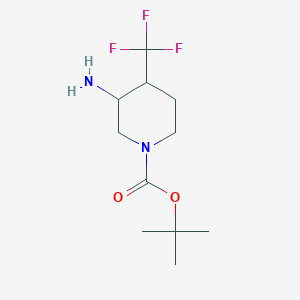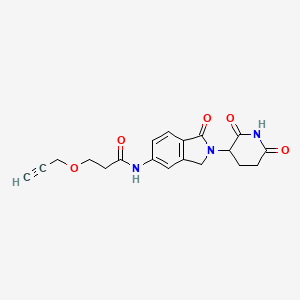![molecular formula C30H32N2O6 B14777549 3-[2-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14777549.png)
3-[2-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-2-(Fmoc-aminomethyl)-D-phenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of two protective groups: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. These protective groups are essential in preventing unwanted reactions during peptide synthesis, allowing for the selective deprotection and coupling of amino acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2-(Fmoc-aminomethyl)-D-phenylalanine typically involves the protection of the amino and carboxyl groups of D-phenylalanineThe reaction conditions often involve the use of bases such as piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for Boc deprotection .
Industrial Production Methods
Industrial production of Boc-2-(Fmoc-aminomethyl)-D-phenylalanine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
Boc-2-(Fmoc-aminomethyl)-D-phenylalanine undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of Boc and Fmoc groups using TFA and piperidine, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HATU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; TFA in dichloromethane (DCM) for Boc removal.
Coupling: HATU or DIC in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.
Major Products
The major products formed from these reactions are peptides with specific sequences, where Boc-2-(Fmoc-aminomethyl)-D-phenylalanine is incorporated at desired positions .
科学的研究の応用
Boc-2-(Fmoc-aminomethyl)-D-phenylalanine is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of complex peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Studies: To study protein-protein interactions and enzyme-substrate interactions.
Material Science: In the development of peptide-based materials and nanostructures.
作用機序
The mechanism of action of Boc-2-(Fmoc-aminomethyl)-D-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. During peptide synthesis, these protective groups are selectively removed to allow for the formation of peptide bonds .
類似化合物との比較
Similar Compounds
Boc-2-(Fmoc-aminomethyl)-L-phenylalanine: The L-enantiomer of the compound, used similarly in peptide synthesis.
Fmoc-D-phenylalanine: Lacks the Boc group, used in different peptide synthesis strategies.
Boc-D-phenylalanine: Lacks the Fmoc group, used in different peptide synthesis strategies.
Uniqueness
Boc-2-(Fmoc-aminomethyl)-D-phenylalanine is unique due to the presence of both Boc and Fmoc protective groups, allowing for greater flexibility and control in peptide synthesis. This dual protection strategy is particularly useful in the synthesis of complex peptides where selective deprotection is required .
特性
分子式 |
C30H32N2O6 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC名 |
3-[2-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-25(27(33)34)16-18-10-4-5-11-19(18)26(31)28(35)37-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h4-15,24-26H,16-17,31H2,1-3H3,(H,32,36)(H,33,34) |
InChIキー |
ZJXVIOTVCNFXME-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride](/img/structure/B14777470.png)




![tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate](/img/structure/B14777512.png)

![2-[2-(4-Bromophenyl)ethynyl]pyridine](/img/structure/B14777522.png)


![4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde](/img/structure/B14777530.png)


